1'-methyl-3,4-dihydro-2H-spiro[naphthalene-1,2'-pyrrolidin]-5'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-methyl-3,4-dihydro-2H-spiro[naphthalene-1,2’-pyrrolidin]-5’-one is a spirocyclic compound characterized by its unique structure, which includes a naphthalene ring fused to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-methyl-3,4-dihydro-2H-spiro[naphthalene-1,2’-pyrrolidin]-5’-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of naphthalene derivatives with pyrrolidine derivatives in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored .
Chemical Reactions Analysis
Types of Reactions
1’-methyl-3,4-dihydro-2H-spiro[naphthalene-1,2’-pyrrolidin]-5’-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce dihydro derivatives .
Scientific Research Applications
1’-methyl-3,4-dihydro-2H-spiro[naphthalene-1,2’-pyrrolidin]-5’-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism by which 1’-methyl-3,4-dihydro-2H-spiro[naphthalene-1,2’-pyrrolidin]-5’-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s rigid spirocyclic structure enhances its binding affinity and selectivity for these targets, leading to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
- 3,4-dihydro-2H-spiro[naphthalene-1,4’-piperidine]
- 3,4-dihydro-1H-spiro[quinoline-2,1’-cycloalkane]
- 3,4-dihydro-2H-1,2,4-oxadiazole derivatives
Uniqueness
1’-methyl-3,4-dihydro-2H-spiro[naphthalene-1,2’-pyrrolidin]-5’-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H17NO |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
1'-methylspiro[2,3-dihydro-1H-naphthalene-4,5'-pyrrolidine]-2'-one |
InChI |
InChI=1S/C14H17NO/c1-15-13(16)8-10-14(15)9-4-6-11-5-2-3-7-12(11)14/h2-3,5,7H,4,6,8-10H2,1H3 |
InChI Key |
KKYLOLUXEYGOON-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CCC12CCCC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.